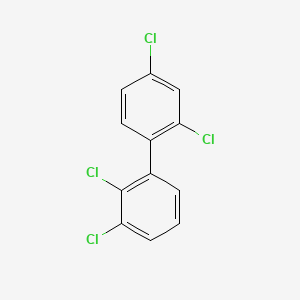

2,2',3,4'-Tetrachlorobiphenyl

Overview

Description

2,2’,3,4’-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .

Synthesis Analysis

PCBs, including 2,2’,3,4’-Tetrachlorobiphenyl, were synthesized by electrophilic chlorination using chlorine gas to produce PCBs . The degree of chlorination determines the chemical and physical properties of PCBs .Molecular Structure Analysis

The molecular formula of 2,2’,3,4’-Tetrachlorobiphenyl is C12H6Cl4 . The structure includes two benzene rings with chlorine atoms attached at positions 2, 2’, 3, and 4’ .Chemical Reactions Analysis

The dechlorination of 2,3,4,5-tetrachlorobiphenyl (a similar compound) has been studied. The rate of dechlorination was found to be a linear function of PCB substrate concentration below the maximum aqueous solubility .Physical And Chemical Properties Analysis

2,2’,3,4’-Tetrachlorobiphenyl is a solid substance . It is part of a group of compounds known as polychlorinated biphenyls, which are known for their low reactivity and stability in harsh environmental conditions .Scientific Research Applications

Environmental Impact and Cellular Response

- Effects on Neutrophil-like Cells : Research by Bezdecny, Roth, and Ganey (2005) showed that 2,2',4,4'-tetrachlorobiphenyl, a similar compound, alters the functional status of granulocytic HL-60 cells. It enhances degranulation and upregulates cyclooxygenase-2 (COX-2), suggesting that noncoplanar PCBs impact HL-60 cell function via an Ah-receptor-independent mechanism (Bezdecny, Roth, & Ganey, 2005).

Chemical and Physical Properties

- Density Functional Theory Studies : Arulmozhiraja, Fujii, and Morita (2002) analyzed the adiabatic ionization potentials and electron affinities of various polychlorinated biphenyls (PCBs), including 2,2',5,5'-tetrachlorobiphenyl. Their research aids in understanding the electronic properties of PCBs (Arulmozhiraja, Fujii, & Morita, 2002).

Toxicity and Reactivity

- Theoretical Chemistry Study on Toxicity : A study by Eddy (2020) used molecular descriptors to relate the toxicity of PCBs, including 2,2',5,5'-tetrachlorobiphenyl. This model helps estimate the toxicity of PCBs, shedding light on their potential hazards (Eddy, 2020).

Biodegradation and Environmental Remediation

- Degradation with Alkali : Gorbunova, Pervova, Saloutin, and Chupakhin (2020) investigated the reactivity of tetrachlorobiphenyls, including compounds similar to 2,2',3,4'-tetrachlorobiphenyl, in reactions with alkali. Their findings are crucial for understanding the degradation pathways of these compounds in the environment (Gorbunova et al., 2020).

Interaction with Biological Membranes

- Impact on Ralstonia eutropha Cell Membranes : Kim, Lee, and Trevors (2001) studied the effects of 2,2',5,5'-tetrachlorobiphenyl on the cytoplasmic membranes of Ralstonia eutropha H850, providing insight into the interaction of PCBs with bacterial cell membranes (Kim, Lee, & Trevors, 2001).

Electrochemical Sensors and Detection

- Electrochemical Impedance Sensor for PCB Detection : Wei, Kong, Yang, Wang, Liu, and Huang (2011) reported the development of an electrochemical impedance sensor for determining PCBs, including 3,3',4,4'-tetrachlorobiphenyl, based on a carbon nanotube hybrid. This technology is important for environmental monitoring of PCBs (Wei et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2,2’,3,4’-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

2,2’,3,4’-Tetrachlorobiphenyl interacts with its target, the Estrogen receptor, by binding to it. This binding inhibits the basal and circadian expression of the core circadian component PER1 . This interaction results in changes in the regulation of eukaryotic gene expression and impacts cellular proliferation and differentiation .

Biochemical Pathways

It is known that the compound’s interaction with the estrogen receptor can influence various cellular processes, including gene expression, cellular proliferation, and differentiation .

Result of Action

The molecular and cellular effects of 2,2’,3,4’-Tetrachlorobiphenyl’s action are primarily related to its interaction with the Estrogen receptor. By inhibiting the expression of the core circadian component PER1, it can affect gene expression and cellular processes . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4’-Tetrachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can bioaccumulate in animal tissue . This persistence in the environment can lead to long-term exposure and potential health effects .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2,2’,3,4’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its toxicological effects. This compound interacts with several enzymes and proteins, including those involved in oxidative phosphorylation and the cytochrome P450 family . It has been shown to inhibit Complex I of the mitochondrial electron transport chain, leading to disruptions in cellular respiration . Additionally, 2,2’,3,4’-Tetrachlorobiphenyl can bind to the aryl hydrocarbon receptor, altering the transcription of genes and inducing the expression of hepatic Phase I and Phase II enzymes .

Cellular Effects

The effects of 2,2’,3,4’-Tetrachlorobiphenyl on various cell types and cellular processes are profound. In rat liver mitochondria, it inhibits both the respiratory and phosphorylation subsystems, increasing membrane leak and affecting the membrane potential . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with the estrogen receptor and other nuclear hormone receptors . These interactions can lead to altered cellular proliferation and differentiation in target tissues .

Molecular Mechanism

At the molecular level, 2,2’,3,4’-Tetrachlorobiphenyl exerts its effects through several mechanisms. It binds to the aryl hydrocarbon receptor, disrupting cell function by altering gene transcription . This binding induces the expression of hepatic enzymes, particularly those in the cytochrome P450 family, which are involved in the metabolism of various xenobiotics . Additionally, 2,2’,3,4’-Tetrachlorobiphenyl inhibits ATP synthase activity in mitochondria, further disrupting cellular energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4’-Tetrachlorobiphenyl change over time. This compound is stable and resistant to degradation, leading to long-term persistence in biological systems . Studies have shown that its inhibitory effects on mitochondrial respiration and ATP synthase activity can persist for extended periods . Additionally, the compound’s impact on gene expression and enzyme activity can lead to long-term alterations in cellular function .

Dosage Effects in Animal Models

The effects of 2,2’,3,4’-Tetrachlorobiphenyl vary with different dosages in animal models. At higher doses, it can cause significant toxic effects, including hepatomegaly and alterations in liver morphology . These effects are dose-dependent, with higher doses leading to more severe disruptions in cellular and organ function . Additionally, chronic exposure to high doses can result in long-term health effects, including carcinogenicity .

Metabolic Pathways

2,2’,3,4’-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with the cytochrome P450 family of enzymes . These enzymes metabolize the compound into various hydroxylated metabolites, which can further interact with cellular components . The compound’s metabolism also involves the formation of arene oxide intermediates, which can bind to cellular macromolecules and cause toxic effects .

Transport and Distribution

Within cells and tissues, 2,2’,3,4’-Tetrachlorobiphenyl is transported and distributed through interactions with lipid membranes and binding proteins . Its lipophilic nature allows it to accumulate in the lipid bilayers of cell membranes, leading to alterations in membrane fluidity and function . The compound can also bind to transport proteins, facilitating its distribution to various tissues, including the liver, brain, and adipose tissue .

Subcellular Localization

The subcellular localization of 2,2’,3,4’-Tetrachlorobiphenyl is primarily within the lipid bilayers of cellular membranes . Its lipophilic nature allows it to integrate into these membranes, where it can exert its toxic effects. Additionally, the compound can localize to specific organelles, such as mitochondria, where it inhibits key enzymes involved in energy production . This localization is facilitated by the compound’s interactions with membrane lipids and proteins .

Properties

IUPAC Name |

1,2-dichloro-3-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-4-5-8(11(15)6-7)9-2-1-3-10(14)12(9)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFHIHDQSYXSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873557 | |

| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36559-22-5 | |

| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036559225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XQ77HLDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

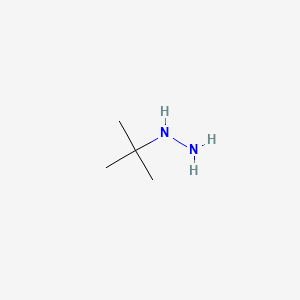

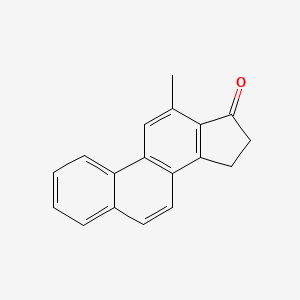

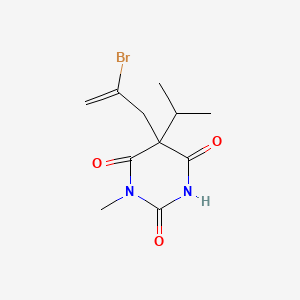

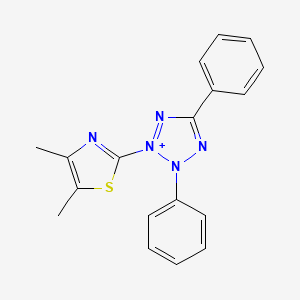

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,2',3,4'-Tetrachlorobiphenyl used in analyzing human serum for organochlorine pesticides and polychlorinated biphenyls?

A: this compound serves as a surrogate compound in analytical methods that measure organochlorine pesticides and polychlorinated biphenyls (PCBs) in human serum []. Surrogate compounds, like this one, are added to samples before extraction and analysis. Since they are not naturally found in serum, their recovery rate throughout the process helps assess the method's efficiency and accuracy. A high recovery rate for this compound (above 80% in the cited study) indicates that the analytical method is effectively extracting and quantifying the target compounds, which are other PCBs and organochlorine pesticides. This is crucial for ensuring the reliability of the analytical results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B1221612.png)